molecular formula C15H18N4O B2739824 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine CAS No. 2034460-54-1

2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine

Cat. No. B2739824
CAS RN: 2034460-54-1
M. Wt: 270.336
InChI Key: GYCIFIQQBXDEDP-UHFFFAOYSA-N
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Description

The compound “2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine” is a complex organic molecule that contains a pyrimidine ring and a benzo[f][1,4]oxazepine ring. The pyrimidine ring is substituted with a dimethylamine group at the 4-position and the benzo[f][1,4]oxazepine ring is attached at the 2-position of the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a benzo[f][1,4]oxazepine ring. The benzo[f][1,4]oxazepine ring is a seven-membered heterocyclic ring with one oxygen and one nitrogen atom . The pyrimidine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the amine group could potentially make it a target for reactions with electrophiles. Additionally, the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups within the molecule .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features make it an interesting candidate for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Some specific areas of interest include:

Heterocyclic Chemistry

The compound’s heterocyclic nature opens up several avenues for exploration:

Biological Activity

The compound’s biological relevance extends beyond its synthetic utility:

Computational Chemistry

Researchers can employ computational methods to study the compound’s properties:

Organic Synthesis

The compound’s unique structure invites exploration in organic synthesis:

Pharmacophore-Based Design

Considering the pharmacophoric features of alkyl and aralkyl groups, researchers could use our compound as a starting point for designing new pharmacologically active molecules .

properties

IUPAC Name

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-18(2)14-7-8-16-15(17-14)19-9-10-20-13-6-4-3-5-12(13)11-19/h3-8H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCIFIQQBXDEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine

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